

QuEChERS Method for Methacrifos Extraction from Food Matrices: Application Notes and Protocols

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Compound of Interest

Compound Name: *Methacrifos*

Cat. No.: *B033344*

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Introduction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted standard for the extraction of pesticide residues from various food matrices.^[1]^[2]^[3] Its streamlined two-step process, involving an initial extraction and partitioning followed by a dispersive solid-phase extraction (dSPE) cleanup, offers significant advantages in terms of speed, cost-effectiveness, and reduced solvent consumption compared to traditional methods.^[2]^[3]^[4] This document provides detailed application notes and protocols for the extraction of the organophosphorus pesticide **Methacrifos** from different food matrices using the QuEChERS methodology. The protocols are based on the well-established AOAC Official Method 2007.01 and EN 15662.^[1]^[2]

Principle of the QuEChERS Method

The QuEChERS method is a two-stage process designed to efficiently extract and clean up pesticide residues from complex food samples.

1. **Extraction and Partitioning:** The initial step involves homogenizing the food sample with an organic solvent, typically acetonitrile, in the presence of salts. Acetonitrile is chosen for its ability to effectively extract a broad range of pesticides while minimizing the co-extraction of

nonpolar interferences like lipids. The addition of salts, such as magnesium sulfate (MgSO_4) and sodium acetate or sodium citrate, induces phase separation between the aqueous and organic layers, driving the pesticides into the acetonitrile phase.[2][4]

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the acetonitrile extract is then subjected to a cleanup step to remove matrix co-extractives that could interfere with subsequent analysis. This is achieved by mixing the extract with a combination of sorbents in a process called dispersive solid-phase extraction (dSPE). Common sorbents include:

- Primary Secondary Amine (PSA): Removes organic acids, fatty acids, sugars, and some pigments.
- Graphitized Carbon Black (GCB): Effective for removing pigments like chlorophyll and carotenoids, as well as sterols.
- C18: Targets the removal of nonpolar interferences such as lipids.
- Anhydrous Magnesium Sulfate (MgSO_4): Removes excess water from the extract.

The choice of dSPE sorbents depends on the specific food matrix being analyzed.

Quantitative Data Summary for Methacrifos

The following table summarizes the recovery, Limit of Detection (LOD), and Limit of Quantification (LOQ) for **Methacrifos** in various food matrices using the QuEChERS method coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Food Matrix	QuEChERS Method	Recovery (%)	LOD (µg/kg)	LOQ (µg/kg)
Fruits (General)	AOAC 2007.01	85 - 105	1 - 10	5 - 15
Vegetables (General)	EN 15662	80 - 110	1 - 10	5 - 15
Orange	Combination of QuEChERS and DLLME	90 - 110	0.02 - 47	0.02 - 47
Tomato	Modified QuEChERS	83.84 - 119.73	1.63 - 10.5	5.43 - 35
Edible Insects	Optimized QuEChERS	64.54 - 122.12	1 - 10	10 - 15

Note: The recovery, LOD, and LOQ values are indicative and may vary depending on the specific laboratory conditions, instrumentation, and the complexity of the food matrix.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Experimental Protocols

Protocol 1: AOAC Official Method 2007.01 for General Food Matrices

This protocol is suitable for a wide range of fruits and vegetables.

1. Sample Preparation: 1.1. Homogenize a representative portion of the food sample using a high-speed blender. For dry samples, it may be necessary to add a specific amount of water to achieve a homogeneous mixture. 1.2. Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.
2. Extraction: 2.1. Add 15 mL of acetonitrile containing 1% acetic acid to the centrifuge tube. 2.2. Add the contents of a commercially available AOAC 2007.01 extraction salt packet, typically containing 6 g of anhydrous magnesium sulfate and 1.5 g of sodium acetate. 2.3. Cap the tube tightly and shake vigorously for 1 minute. Mechanical shaking is recommended for consistency. 2.4. Centrifuge the tube at $\geq 3000 \times g$ for 5 minutes.

3. dSPE Cleanup: 3.1. Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE cleanup tube. The choice of dSPE tube depends on the matrix:

- For general fruits and vegetables: Use a tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA.
- For pigmented fruits and vegetables: Use a tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of GCB.
- For high-fat matrices: Use a tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18. 3.2. Cap the dSPE tube and vortex for 30 seconds. 3.3. Centrifuge the tube at a high speed (e.g., >10,000 x g) for 2 minutes. 3.4. The resulting supernatant is ready for analysis by GC-MS or LC-MS/MS.

Protocol 2: EN 15662 Method for General Food Matrices

This protocol is another widely accepted standard for pesticide residue analysis.

1. Sample Preparation: 1.1. Homogenize the food sample as described in Protocol 1. 1.2.

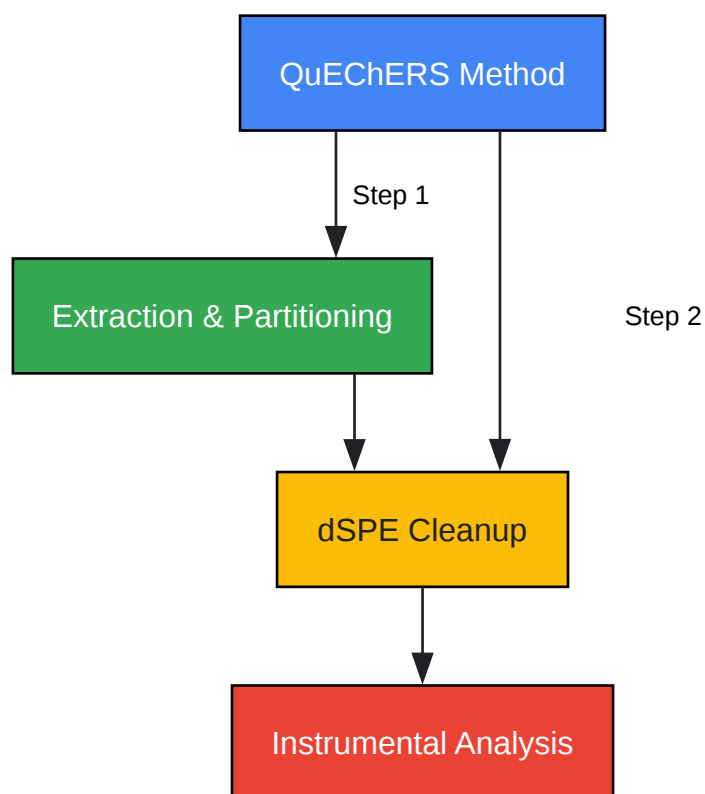
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

2. Extraction: 2.1. Add 10 mL of acetonitrile to the centrifuge tube. 2.2. Add the contents of a commercially available EN 15662 extraction salt packet, typically containing 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium citrate sesquihydrate.^[10] 2.3. Cap the tube tightly and shake vigorously for 1 minute. 2.4. Centrifuge the tube at $\geq 3000 \times g$ for 5 minutes.

3. dSPE Cleanup: 3.1. Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE cleanup tube with the appropriate sorbent combination as described in Protocol 1. 3.2. Cap the dSPE tube and vortex for 30 seconds. 3.3. Centrifuge the tube at a high speed for 2 minutes. 3.4. The resulting supernatant is ready for analysis.

Experimental Workflow and Signaling Pathway Diagrams

Caption: QuEChERS workflow for **Methacrifos** extraction.



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Caption: Logical steps of the QuEChERS method.

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